molecular formula C10H10N2O B12562742 1-Anilino-1H-pyrrol-3-ol CAS No. 172850-73-6

1-Anilino-1H-pyrrol-3-ol

Katalognummer: B12562742
CAS-Nummer: 172850-73-6
Molekulargewicht: 174.20 g/mol
InChI-Schlüssel: BBXCZJJWSLHNJU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Anilino-1H-pyrrol-3-ol is a heterocyclic compound that features a pyrrole ring substituted with an aniline group and a hydroxyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1-Anilino-1H-pyrrol-3-ol can be synthesized through a multi-step process. One common method involves the reaction of aniline with a suitable pyrrole precursor under specific conditions. For instance, the reaction can be carried out in the presence of a base such as potassium hydroxide, which facilitates the formation of the desired product .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product.

Analyse Chemischer Reaktionen

Types of Reactions: 1-Anilino-1H-pyrrol-3-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form amines or other reduced derivatives.

    Substitution: The aniline group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly employed.

    Substitution: Halogenating agents like bromine or chlorine can be used under controlled conditions.

Major Products:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of amines.

    Substitution: Formation of halogenated derivatives.

Wissenschaftliche Forschungsanwendungen

1-Anilino-1H-pyrrol-3-ol has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 1-Anilino-1H-pyrrol-3-ol involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or interact with cellular receptors, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

    1-Phenyl-1H-pyrrol-3-ol: Similar structure but lacks the aniline group.

    1-(4-Methoxyphenyl)-1H-pyrrol-3-ol: Contains a methoxy group instead of an aniline group.

Uniqueness: 1-Anilino-1H-pyrrol-3-ol is unique due to the presence of both an aniline group and a hydroxyl group on the pyrrole ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Eigenschaften

CAS-Nummer

172850-73-6

Molekularformel

C10H10N2O

Molekulargewicht

174.20 g/mol

IUPAC-Name

1-anilinopyrrol-3-ol

InChI

InChI=1S/C10H10N2O/c13-10-6-7-12(8-10)11-9-4-2-1-3-5-9/h1-8,11,13H

InChI-Schlüssel

BBXCZJJWSLHNJU-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)NN2C=CC(=C2)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.